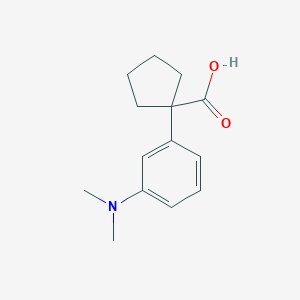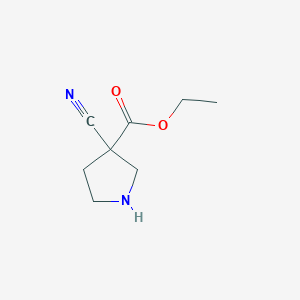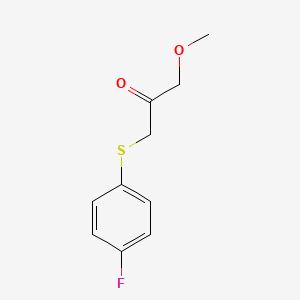
1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one is an organic compound with the molecular formula C10H11FO2S This compound is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 4-fluorothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents.
Major Products Formed:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one involves its interaction with various molecular targets and pathways. The compound’s thioether and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors or proteins.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-((4-fluorophenyl)thio)-1-propanone: Similar structure but with an additional fluorophenyl group.
4-Fluoroamphetamine: A psychoactive research chemical with a fluorophenyl group but different functional groups.
Uniqueness: 1-((4-Fluorophenyl)thio)-3-methoxypropan-2-one is unique due to its combination of a fluorophenyl group, thioether linkage, and methoxypropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11FO2S/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
SZSQMVMYQRQRKM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


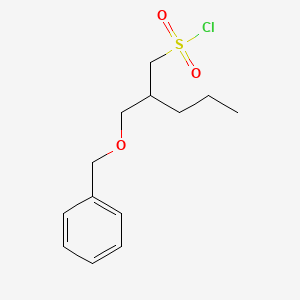
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
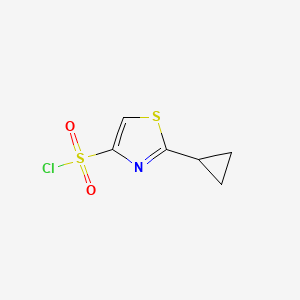
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
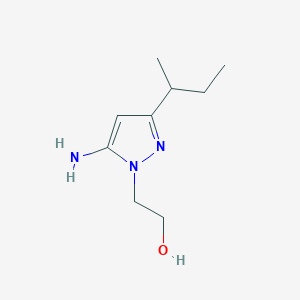
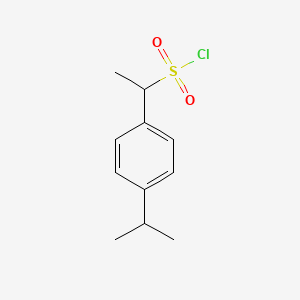
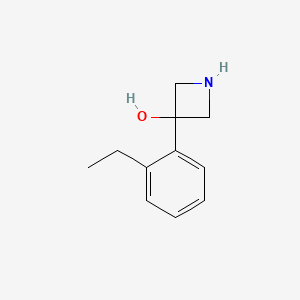
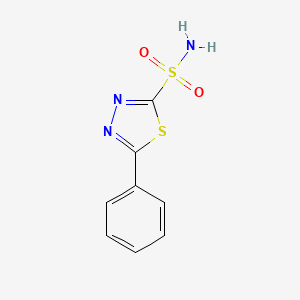
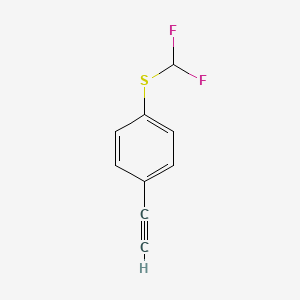
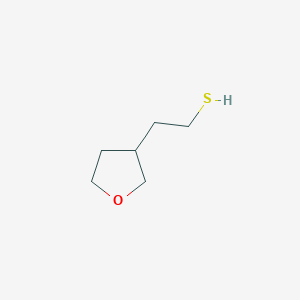
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)
![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
